molecular formula C4H10O2 B1596017 Butanediol CAS No. 25265-75-2

Butanediol

Cat. No. B1596017
CAS RN: 25265-75-2
M. Wt: 90.12 g/mol
InChI Key: CDQSJQSWAWPGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04885411

Procedure details

Example 2 was repeated using this catalyst, except that the liquid feed to the vaporizer was a 1:1 mixture of butyrolactone and 1,4-butanediol, the hydrogen pressure was maintained at 900 psig. and the LHSV was 0.1. A 98% conversation of butyrolactone with 97% selectivity to butanediol was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.C(O)CCCO.[H][H]>>[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[CH:1]([OH:6])([OH:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCO1)=O
Name
Type
product
Smiles
C(CCC)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.